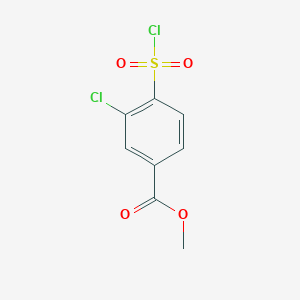
Methyl 3-chloro-4-(chlorosulfonyl)benzoate
Vue d'ensemble
Description
Methyl 3-chloro-4-(chlorosulfonyl)benzoate (MCCB) is an organochlorine compound that belongs to the class of chlorosulfonates. It is a white, crystalline solid that is soluble in water, ethanol, and other organic solvents. MCCB is an important intermediate in the synthesis of various organic compounds, such as dyes, pharmaceuticals, and agrochemicals. It is also used in the production of polymers and as a reagent in various reactions.
Applications De Recherche Scientifique
Efficient Synthesis Processes
A study highlighted the use of continuous-flow diazotization in the synthesis of related chlorosulfonyl compounds, demonstrating the method's efficiency and its potential to minimize side reactions like hydrolysis, even in the presence of high concentrations of hydrochloric acid (Yu et al., 2016).
Chemosensors Development
Research on novel anion sensors incorporating phenol hydroxyl and 1,3,4-oxadiazole groups revealed the synthesis of compounds for fluoride sensing, indicating the role of methyl 3-chloro-4-(chlorosulfonyl)benzoate derivatives in creating sensitive and selective chemosensors (Ma et al., 2013).
Key Intermediate for Pharmaceutical Synthesis
A publication described the synthesis of 3-Chloro-6-methyl-dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide, a crucial intermediate for Tianeptine, starting from a chlorosulfonyl compound, showcasing the importance of such chlorosulfonyl intermediates in pharmaceutical manufacturing (Xiu-lan, 2009).
Biological Applications
The synthesis and biological evaluation of sulfonamide hybrid Schiff bases derived from chlorosulfonyl compounds were investigated, revealing their potential as enzyme inhibitors and antioxidants. This highlights the biomedical research potential of methyl 3-chloro-4-(chlorosulfonyl)benzoate derivatives (Kausar et al., 2019).
Antimicrobial Activity
Another study focused on the synthesis of bifunctional sulfonamide-amide derivatives, starting from chlorosulfonyl-containing compounds, and their subsequent evaluation for antimicrobial activity. This underscores the compound's utility in creating substances with significant biological activities (Abbavaram & Reddyvari, 2013).
Environmental Biodegradation
Research on the microbial hydrolysis of methyl aromatic esters by Burkholderia cepacia, which can utilize methyl benzoate as a sole carbon source, points towards the environmental applications of such compounds in biodegradation processes (Philippe, Vega, & Bastide, 2001).
Propriétés
IUPAC Name |
methyl 3-chloro-4-chlorosulfonylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O4S/c1-14-8(11)5-2-3-7(6(9)4-5)15(10,12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVARFWSYISQGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)S(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-chloro-4-(chlorosulfonyl)benzoate | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1439924.png)
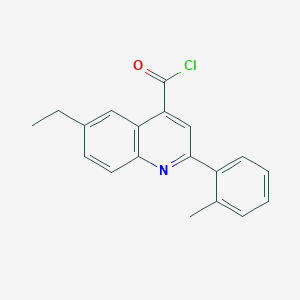

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole](/img/structure/B1439929.png)
![6-Bromothiazolo[4,5-b]pyridine-2-thiol](/img/structure/B1439931.png)
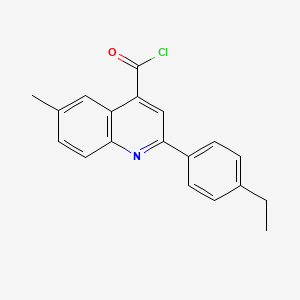
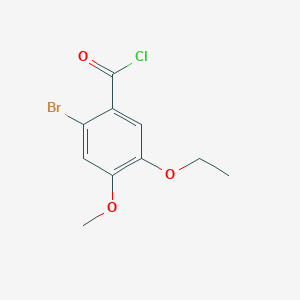
![2-[(3-Bromobenzyl)oxy]-5-chlorobenzoyl chloride](/img/structure/B1439936.png)
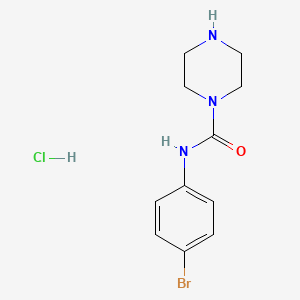
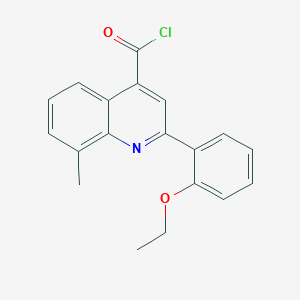
![Ethyl {2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}acetate](/img/structure/B1439940.png)
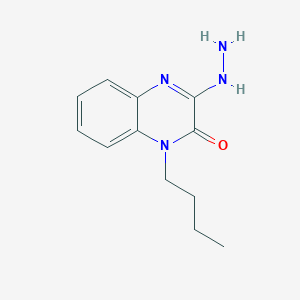
![2-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide hydrochloride](/img/structure/B1439943.png)
